2-(Aminomethyl)adamantan-2-ol
Overview
Description
Synthesis Analysis
The synthesis of adamantane derivatives, including compounds similar to 2-(Aminomethyl)adamantan-2-ol, often involves multi-step processes starting from adamantan-1-ol or adamantan-1-carboxylic acid. For instance, novel adamantane β-amino acid derivatives have been prepared through a sequence of reactions starting from ethyl adamant-2-ylidenecyanoacetate, showcasing the complexity and efficiency of adamantane derivatization (Peroković et al., 2012). Another example is the synthesis of 2-bicyclo[4.2.0]octa-1,3,5-trien-3-yl-adamantan-2-ol, which highlights the diversity of methods available for adamantane functionalization (Levchenko et al., 2020).
Molecular Structure Analysis
Adamantane derivatives exhibit unique molecular structures that significantly influence their physical and chemical properties. The crystallographic analysis reveals intricate details about their molecular arrangement, as seen in compounds like N-substituted-5-(adamantan-1-yl)-1,3,4-thiadiazole-2-amines. These structures are characterized by various non-covalent interactions, including hydrogen bonding and π-π stacking, which contribute to their stability and reactivity (El-Emam et al., 2020).
Chemical Reactions and Properties
Adamantane derivatives undergo a range of chemical reactions, reflecting their versatility. For instance, the electrophilic reactions of 5-aryltetrazoles with adamantane derivatives yield products with new functional groups, demonstrating the reactivity of the adamantane core in nucleophilic substitution reactions (Mikolaichuk et al., 2020). The reactivity can be further illustrated by the synthesis of 3-amino-1-adamantanemethanol from adamantane carboxylic acid, showcasing the diverse functionalization strategies applicable to adamantane derivatives (Cai et al., 2011).
Scientific Research Applications
- “2-(Aminomethyl)adamantan-2-ol” is a chemical compound with the linear formula C11H19NO .
- It is available for purchase from various chemical suppliers, indicating its use in laboratory settings .
- Unfortunately, the specific applications, methods of application, and results of using this compound in scientific research are not readily available in the sources I found .
Safety And Hazards
properties
IUPAC Name |
2-(aminomethyl)adamantan-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO/c12-6-11(13)9-2-7-1-8(4-9)5-10(11)3-7/h7-10,13H,1-6,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTBCLFLXXIIDQR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3(CN)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Aminomethyl)adamantan-2-ol | |
CAS RN |
28529-71-7 | |
Record name | NSC145166 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=145166 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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